molecular formula C9H14O4S B2580593 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2138112-79-3

3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2580593
CAS No.: 2138112-79-3
M. Wt: 218.27
InChI Key: DICQZJKKPGESFJ-UHFFFAOYSA-N
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Description

3-Methyl-8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic sulfone-containing carboxylic acid. Its structure features a sulfur atom in the bridgehead position (8λ⁶-thia configuration) with two oxygen atoms forming a sulfone group (8,8-dioxo). The bicyclo[3.2.1]octane scaffold is substituted with a methyl group and a carboxylic acid at position 3. This compound is likely used in medicinal chemistry or as a synthetic intermediate due to its rigid bicyclic framework and reactive functional groups.

Properties

IUPAC Name

3-methyl-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S/c1-9(8(10)11)4-6-2-3-7(5-9)14(6,12)13/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICQZJKKPGESFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a sulfur-containing reagent, followed by oxidation to introduce the ketone groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of advanced technologies such as automated reactors and in-line monitoring systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methyl-8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octane-3-carboxylic acid with structurally related bicyclic carboxylic acids, focusing on structural motifs , substituents , molecular weights , and applications :

Compound Name Bicyclic Core Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes Reference
3-Methyl-8,8-dioxo-8λ⁶-thiabicyclo[3.2.1]octane-3-carboxylic acid [3.2.1]octane - 3-methyl
- 8,8-dioxo (sulfone)
- 3-carboxylic acid
224.24 Not specified Synthetic intermediate; potential pharmacological relevance due to sulfone group
1-Aza-bicyclo[3.3.0]octane-3-carboxylic acid derivatives [3.3.0]octane - Nitrogen at bridgehead
- Variable substituents (e.g., methyl, hydroxyl)
Varies Not specified Stable pharmaceutical compositions (e.g., antibacterial agents)
(2S,5R,6R)-6-{...}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane - Sulfur and nitrogen in core
- 7-oxo group
- Methyl and carboxamide substituents
Varies Not specified Pharmacopeial compliance (crystallinity, purity tests)
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid [3.2.1]octane - Benzyl group at position 8
- 3-carboxylic acid
245.32 1209251-15-9 Pharmaceutical research (e.g., chiral building blocks)
N-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid [3.2.1]octane - Boc-protected amine
- 3-carboxylic acid
269.31 1159826-74-0 Peptide synthesis; intermediate for drug discovery

Key Structural and Functional Differences:

Bicyclic Core Variations :

  • The target compound uses a thiabicyclo[3.2.1]octane core with a sulfone group, distinguishing it from azabicyclo analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives), which replace sulfur with nitrogen .
  • Compounds like (2S,5R,6R)-...heptane-2-carboxylic acid () feature a smaller [3.2.0]heptane core, reducing steric hindrance compared to [3.2.1]octane systems .

Substituent Impact :

  • The 8,8-dioxo sulfone group in the target compound enhances electrophilicity and stability compared to sulfur-free analogs (e.g., 8-oxabicyclo[3.2.1]octane derivatives in ) .
  • N-Boc protection in improves solubility and handling in synthetic workflows, whereas the target compound’s free sulfone may limit compatibility with reducing conditions .

Pharmacological Relevance: Sulfone-containing bicyclic compounds (e.g., the target) are associated with enhanced metabolic stability and binding affinity in drug design, as seen in analogs like 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid () .

Research Findings and Methodological Considerations

  • Lumping Strategy : highlights that structurally similar bicyclic carboxylic acids (e.g., thiabicyclo vs. azabicyclo systems) may be grouped for computational modeling or reaction optimization, though their distinct electronic profiles (e.g., sulfone vs. amine) necessitate individual validation .
  • Purity and Crystallinity : Pharmacopeial standards () emphasize rigorous crystallinity and purity testing for bicyclic carboxylic acids, which apply to the target compound given its complex synthesis .

Biological Activity

3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound with notable structural characteristics that suggest potential biological activity. This article explores the biological properties, synthesis, and relevant case studies concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O2SC_9H_{14}O_2S. The compound features a thiabicyclic structure, which is significant for its interaction with biological systems.

Structural Information

  • Molecular Formula : C9H14O2SC_9H_{14}O_2S
  • SMILES : CC1(CC2CCC(C1)S2)C(=O)O
  • InChIKey : URBMKHBXNCRSQO-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been primarily studied in relation to its potential therapeutic effects and mechanisms of action.

Research indicates that compounds with similar bicyclic structures may interact with neurotransmitter systems. For instance, studies on related compounds have shown significant binding profiles with dopamine transporters (DAT) and serotonin transporters (SERT), suggesting a potential for modulation of neurotransmitter levels in the brain .

Case Studies

  • Neurotransmitter Interaction : A study focusing on structurally similar bicyclic compounds demonstrated that certain derivatives exhibited selective inhibition of DAT over SERT, indicating potential applications in treating disorders such as ADHD and depression .
  • Antimicrobial Activity : Preliminary assessments have suggested that derivatives of thiabicyclic compounds possess antimicrobial properties. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Synthesis

The synthesis of this compound involves several steps typical for bicyclic compounds:

  • Starting Materials : The synthesis often begins with readily available precursors that can undergo cyclization.
  • Reagents : Common reagents include oxidizing agents to introduce the dioxo functionality.
  • Yield and Purity : The yield can vary significantly based on the reaction conditions and purification methods employed.

Research Findings

Despite limited direct studies on this compound itself, related research provides insights into its potential applications:

  • Pharmacological Potential : Compounds within this structural class are being investigated for their role in modulating central nervous system activity, which may lead to new therapeutic agents for neurological disorders.

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